molecular formula C7H10ClN3OS2 B440428 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 352688-67-6

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B440428
CAS No.: 352688-67-6
M. Wt: 251.8g/mol
InChI Key: UWETWZSNHVZMLH-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl (-S-CH₂CH₃) group and at position 2 with a 3-chloropropanamide moiety. This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWETWZSNHVZMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis

Recent patents describe a one-pot method combining cyclization and acylation steps. In this approach, thiosemicarbazide, ethyl iodide, and 3-chloropropanoyl chloride are reacted sequentially in a single vessel.

Advantages:

  • Reduced purification steps

  • Higher overall yield (75–85%)

  • Shorter reaction time (10–12 hours)

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes. For example, using a microwave reactor at 100°C for 15 minutes achieves comparable yields to conventional heating.

Critical Analysis of Methodologies

Yield Optimization

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) improve reaction kinetics compared to ethanol.

  • Catalyst Screening: POCl₃ outperforms H₂SO₄ in cyclization reactions, providing higher yields (75% vs. 60%).

  • Stoichiometry: A 10% excess of 3-chloropropanoyl chloride ensures complete acylation.

Purification Challenges

  • Byproducts: Unreacted thiadiazole amine and dimerized products may require gradient elution during column chromatography.

  • Recrystallization Solvents: Ethyl acetate/hexane (1:3) mixtures yield crystals with >99% purity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

  • Improved Heat Transfer: Mitigates exothermic reactions during acylation.

  • Consistent Quality: Reduces batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones, and the thiadiazole ring can undergo reduction under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited inhibition rates between 81% and 91%, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Antifungal Properties

The antifungal potential of thiadiazole derivatives has also been highlighted in various studies. For instance, compounds related to the target compound showed promising antifungal activity against Candida albicans and Aspergillus niger.

Case Study: Antifungal Mechanism
Research on 5-substituted thiadiazoles revealed that specific derivatives could effectively inhibit fungal growth while maintaining low toxicity to human cells. This suggests a favorable therapeutic window for potential antifungal agents derived from thiadiazoles .

Cytotoxicity and Cancer Research

Thiadiazole compounds are being investigated for their anticancer properties. Their ability to interfere with cellular processes makes them candidates for further exploration in cancer therapeutics.

Case Study: Cytotoxic Evaluation
In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. This dual action highlights their potential as selective anticancer agents .

Pesticidal Activity

Thiadiazole derivatives have been recognized for their pesticidal properties. They can act as effective agents against various agricultural pests and pathogens.

Case Study: Pesticidal Efficacy
A series of experiments demonstrated that thiadiazole-based compounds could significantly reduce the population of common agricultural pests while being environmentally benign compared to traditional pesticides .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of novel polymers and coatings with enhanced properties.

Case Study: Polymer Development
Thiadiazole derivatives have been incorporated into polymer matrices to improve mechanical strength and thermal stability. These advancements are paving the way for innovative materials with applications in various industries .

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The following compounds (Table 1) share the 1,3,4-thiadiazole scaffold but differ in substituents, enabling a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position 5) Amide Substituent (Position 2) Yield (%) Melting Point (°C) Key Spectral Data (NMR/IR) Reference
3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide (Target) Ethylsulfanyl (-S-CH₂CH₃) 3-Chloropropanamide N/A N/A Not explicitly reported -
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio (-S-CH₂CH₃) 2-(2-Isopropyl-5-methylphenoxy)acetamide 78 168–170 ¹H NMR: δ 1.35 (t, 3H, CH₃), 2.80 (q, 2H, CH₂)
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) Methylthio (-S-CH₃) 2-(2-Methoxyphenoxy)acetamide 72 135–136 IR: 1675 cm⁻¹ (C=O stretch)
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) Pyridin-2-yl 3-Chlorobenzamide N/A N/A ¹H NMR: δ 8.70 (d, 1H, pyridine-H)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio (-S-CH₂C₆H₅) 2-(2-Methoxyphenoxy)acetamide 85 135–136 ¹H NMR: δ 4.55 (s, 2H, CH₂Ph)

Substituent Effects on Physicochemical Properties

  • Alkylthio vs. Arylthio Groups :

    • Ethylsulfanyl (Target) and methylthio (5k) substituents enhance lipophilicity compared to benzylthio (5m), which introduces aromatic bulk. This affects solubility and membrane permeability in biological systems.
    • Ethylsulfanyl groups (as in 5g) exhibit distinct ¹H NMR signals (e.g., δ 1.35 ppm for CH₃ and δ 2.80 ppm for CH₂) , whereas benzylthio groups show characteristic aromatic protons (δ 7.30–7.50 ppm) .
  • Amide Chain Variations :

    • The 3-chloropropanamide group in the target compound likely increases electrophilicity at the carbonyl carbon compared to acetamide derivatives (e.g., 5g, 5k). This could enhance reactivity in nucleophilic substitution or hydrolysis reactions.
    • Chlorinated benzamides (e.g., 4b) exhibit IR C=O stretches near 1675 cm⁻¹ , similar to acetamide analogs, but electronic effects from chlorine may shift absorption frequencies slightly.

Biological Activity

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

  • Molecular Formula : C7H10ClN3OS2
  • Molecular Weight : 251.75 g/mol
  • CAS Number : 352688-67-6
  • Purity : >95% .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole, including this compound, exhibit notable antimicrobial properties. A study conducted on various thiadiazole derivatives found that many displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The paper disc diffusion method revealed that these compounds could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
A1S. aureus15
A2E. coli18
B2Pseudomonas aeruginosa20

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. One notable study evaluated its cytotoxic effects against breast cancer cell lines (MCF-7) and human hepatocellular carcinoma (HepG2) using the MTT assay. The compound demonstrated a median inhibitory concentration (IC50) of approximately 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
MCF-70.28
HepG29.6
HCT1163.29

The anticancer mechanism appears to involve cell cycle arrest at the G2/M phase and down-regulation of key proteins associated with tumor growth, such as MMP2 and VEGFA . The structural properties of the thiadiazole ring may contribute to its interaction with cellular targets, enhancing its efficacy as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • In a comparative study on various thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains, highlighting their potential for development into therapeutic agents .
  • Cytotoxicity Assessment :
    • Another research effort focused on the synthesis and evaluation of new thiadiazole derivatives for their cytotoxic effects against several cancer cell lines. The results indicated that modifications to the thiadiazole structure could enhance cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine as a catalyst (similar to methods in ). To ensure purity, recrystallization from a DMSO/water mixture (2:1 ratio) and pH adjustment (to 8–9 with ammonia) are critical steps . Purity can be confirmed using HPLC (>95%) and elemental analysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm the thiadiazole backbone and substituents (e.g., ethylsulfanyl group at C5 and propanamide side chain) .
  • FTIR : Identification of amide C=O (~1650 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) stretches .
  • X-ray crystallography : For unambiguous structural confirmation (e.g., orthorhombic crystal system, space group P212121, as seen in similar thiadiazole derivatives) .

Q. How does the compound’s stability vary under different storage conditions?

Stability testing under varying temperatures (4°C, 25°C) and humidity (dry vs. 75% RH) is essential. suggests storing similar thiadiazoles in airtight containers at 4°C to prevent hydrolysis of the chloroacetamide group. Accelerated degradation studies (40°C/75% RH for 30 days) can identify degradation products via LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) against targets like bacterial efflux pumps or cancer-related enzymes (e.g., carbonic anhydrase) may reveal binding modes. Validation requires correlating computational results with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictions in biological activity data between studies be resolved?

Discrepancies may arise from differences in:

  • Synthetic routes : Impurities (e.g., unreacted starting materials) from suboptimal pH control during synthesis ( vs. 12).
  • Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa). Standardizing protocols (CLSI guidelines for antimicrobial testing) and using orthogonal assays (e.g., fluorescence-based biofilm inhibition) improve reproducibility .

Q. What strategies are effective for elucidating the mechanism of action in antimicrobial or anticancer studies?

  • Transcriptomics : RNA sequencing of treated Staphylococcus aureus to identify downregulated efflux pump genes.
  • Metabolic profiling : LC-MS-based metabolomics to detect disrupted pathways (e.g., folate synthesis).
  • Fluorescence microscopy : Tracking cellular uptake using a fluorescently labeled derivative (e.g., FITC-conjugated analog) .

Q. How can structural modifications enhance selectivity for specific biological targets?

Rational design involves:

  • Bioisosteric replacement : Substituting the ethylsulfanyl group with a methylsulfonyl group to improve solubility and target affinity.
  • Side-chain optimization : Introducing a hydroxyl group to the propanamide chain for hydrogen bonding with enzyme active sites (as in ). SAR studies using analogs with varying alkyl chain lengths (C2–C6) can identify optimal pharmacophores .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
CatalystTriethylamine
Reaction Temperature20–25°C (room temp)
SolventDioxane/Water (3:1)
Purification MethodRecrystallization (DMSO/Water)

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolution
Ambiguous NMR peaksUse DEPT-135 to distinguish CH₂/CH₃ groups
Low crystallinityVapor diffusion (ether into DCM)
Degradation during HPLCUse acidic mobile phase (0.1% TFA)

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